3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.ClH/c1-19-7-6-11-14(9-19)23-16(17-11)18-15(20)10-4-5-12(21-2)13(8-10)22-3;/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSWQFOVBNSMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The thiazolo[5,4-c]pyridine core can be reduced to form simpler derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced thiazolo[5,4-c]pyridine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound that has potential applications in chemistry, biology, and medicine. It features a benzamide core with methoxy groups and a thiazolo[5,4-c]pyridine moiety, making it of interest to researchers. The compound is also a key intermediate in the synthesis of Aclidinium Bromide, a drug used to treat chronic obstructive pulmonary disease (COPD).
Chemical Structure
The IUPAC name for this compound is 3,4-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride. Its molecular formula is C16H19N3O3S⋅HCl, and its molecular weight is approximately 369.86 g/mol.
Applications
- Chemistry It can serve as a building block for synthesizing more complex molecules.
- Biology It may be used to study biological systems, particularly in understanding enzyme interactions.
- Medicine It has potential therapeutic applications, possibly in treating certain diseases.
- Industry It can be used to develop new materials and chemical processes.
Research indicates that compounds with similar structural characteristics may exhibit significant biological activities:
- Antitumor Effects The thiazolo[5,4-c]pyridine moiety has been associated with inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Neuroprotective Properties Compounds in this class may interact with neurotransmitter systems or modulate neuroinflammatory responses.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. tert-Butyl/Nitro : The target compound’s 3,4-dimethoxy groups likely improve water solubility compared to the lipophilic tert-butyl group in or the polar nitro group in .
- Aromatic Bulk : The naphthamide derivative introduces a larger aromatic system, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability.
Thiazolopyridine Core Modifications
Variations in the thiazolopyridine ring’s substitution pattern influence steric and electronic properties:
Key Observations :
- The 5-methyl substitution in the target compound and suggests a preference for stabilizing the thiazolopyridine ring in bioactive molecules.
- Brominated derivatives (e.g., ) serve as synthetic intermediates, emphasizing the scaffold’s versatility.
Commercial and Research Relevance
- Suppliers : Compounds like 5201 and 5205 benzamide derivatives () are supplied globally, indicating industrial interest in this chemical class for drug discovery.
- Therapeutic Potential: The use of the thiazolopyridine scaffold in Edoxaban synthesis implies that the target compound and its analogs may target coagulation factors or related enzymes.
Biological Activity
3,4-Dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a benzamide core with methoxy groups and a thiazolo[5,4-c]pyridine moiety, which may contribute to its pharmacological properties.
Chemical Structure
The IUPAC name for this compound is 3,4-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride. Its molecular formula is , with a molecular weight of approximately 369.86 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3,4-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 369.86 g/mol |
Research indicates that compounds with similar structural characteristics may exhibit significant biological activities including:
- Antitumor Effects : The thiazolo[5,4-c]pyridine moiety has been associated with inhibition of cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Neuroprotective Properties : Compounds in this class may interact with neurotransmitter systems or modulate neuroinflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Similar compounds have shown IC50 values in the nanomolar range against certain cancer types. The exact IC50 for this compound requires further experimental validation.
In Vivo Studies
Preliminary in vivo studies suggest that this compound could potentially reduce tumor size and inhibit metastasis in animal models. However, comprehensive studies are necessary to establish its efficacy and safety profile.
Case Studies
- Anticancer Activity : A study exploring the effects of thiazole derivatives on human breast cancer cells indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis.
- Neuroprotective Effects : Another research effort focused on neurodegenerative models found that compounds with similar structural motifs provided protection against oxidative stress-induced neuronal death.
Q & A
Q. What synthetic strategies are optimal for preparing 3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride?
Methodological Answer:
- Key Steps :
- Core Scaffold Synthesis : Start with the preparation of the tetrahydrothiazolopyridine core via cyclization of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine. This can be achieved using thiourea and α-bromo ketones under reflux in ethanol .
- Benzamide Coupling : React the amine intermediate with 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Monitor via TLC (hexane:ethyl acetate, 3:1) for completion .
- Hydrochloride Salt Formation : Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt. Confirm crystallinity via XRPD .
- Hazard Mitigation : Conduct a pre-reaction risk assessment for exothermic steps (e.g., acylation) and ensure proper ventilation for HCl handling .
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : Use - and -NMR to confirm the benzamide linkage (δ 8.2–8.5 ppm for CONH) and tetrahydrothiazolo ring protons (δ 1.8–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (calculated [M+H]: 394.12) .
- Elemental Analysis : Validate chloride content (±0.3% deviation) .
Advanced Research Questions
Q. How does the compound interact with bacterial acps-pptase enzymes, and what are the downstream biochemical effects?
Methodological Answer:
- Target Validation :
- Enzyme Assays : Use purified acps-pptase in a spectrophotometric assay with NADH as a cofactor. Measure inhibition via IC (dose-response curve, 0.1–100 µM) .
- Metabolomic Profiling : Treat bacterial cultures (e.g., E. coli) with the compound and analyze metabolites via LC-MS. Look for disruptions in fatty acid biosynthesis (e.g., accumulation of malonyl-CoA) .
- Controls : Include known inhibitors (e.g., cerulenin) and inactive analogs to confirm specificity.
Q. What environmental fate studies are critical for assessing ecological risks of this compound?
Methodological Answer:
- Experimental Design :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation via HPLC. Identify photoproducts using HRMS .
- Biotic Transformation : Incubate with soil microbiota (OECD 307 guideline) and monitor parent compound depletion over 28 days. Use -labeled analogs to track mineralization .
- Data Interpretation : Model half-life (t) and bioaccumulation potential (log ) to prioritize mitigation strategies.
Q. How can metabolic stability be improved without compromising target affinity?
Methodological Answer:
- Strategies :
- Validation : Compare microsomal stability (human/rat liver microsomes) and pharmacokinetic parameters (AUC, C) in rodent models.
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for analogous tetrahydrothiazolo scaffolds
Q. Conflicting bioactivity data across structural analogs
- Analysis : Compare IC values for acps-pptase inhibition in analogs with/without the 5-methyl group. Methyl substitution enhances hydrophobic binding (ΔIC = 2.5-fold) but reduces solubility .
- Mitigation : Balance lipophilicity (cLogP <3) and solubility (≥50 µg/mL in PBS) via substituent tuning .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
